4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound 4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic molecule featuring a pyrrolidine-2,3-dione core, substituted with hydroxy(phenyl)methylidene, propan-2-ylphenyl, and thiazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-propan-2-ylbenzaldehyde, thiazole-2-carboxylic acid, and pyrrolidine-2,3-dione.
Step-by-Step Synthesis:
Industrial Production Methods
For industrial-scale production, the process is optimized for yield and purity. This involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.
Catalyst Optimization: Employing high-efficiency catalysts to reduce reaction times and improve yields.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(phenyl)methylidene group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.
Biological Probes: Used in studying biological pathways and mechanisms.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and inflammation.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: Interacts with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: Induces oxidative stress in cells, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-ethylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
Uniqueness
- Structural Features : The presence of the propan-2-yl group distinguishes it from other similar compounds, potentially altering its reactivity and biological activity.
- Reactivity : The specific substitution pattern on the aromatic rings can influence the compound’s reactivity in chemical reactions.
- Biological Activity : Unique interactions with biological targets due to its distinct structure.
4-benzoyl-3-hydroxy-5-(4-isopropylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.
Properties
CAS No. |
384359-88-0 |
---|---|
Molecular Formula |
C23H20N2O3S |
Molecular Weight |
404.5g/mol |
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H20N2O3S/c1-14(2)15-8-10-16(11-9-15)19-18(20(26)17-6-4-3-5-7-17)21(27)22(28)25(19)23-24-12-13-29-23/h3-14,19,26H,1-2H3/b20-18+ |
InChI Key |
JLNHDFMJVGLSTJ-CZIZESTLSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2C4=NC=CS4 |
SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=NC=CS4 |
Origin of Product |
United States |
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